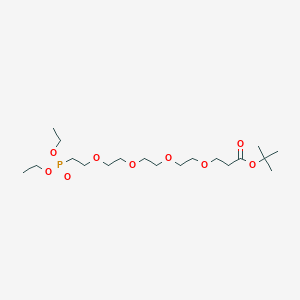
t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester
説明
T-butyoxycarboxy-PEG4-phosphonic acid ethyl ester is a compound that contains a t-Boc protecting group and a phosphonic acid ethyl ester moiety . The t-butyl group is removed under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester is C19H39O9P . It has a molecular weight of 442.5 g/mol . The functional groups present in this compound are CH2CO2tBu (t-Boc protecting group) and phosphonic acid ethyl ester .Physical And Chemical Properties Analysis
T-butyoxycarboxy-PEG4-phosphonic acid ethyl ester has a molecular weight of 442.5 g/mol . The compound is stored at -20°C .科学的研究の応用
Synthesis and Modification Techniques
Synthesis of Monoesters of Alkyl- and Arylphosphonic Acids
A method was described for preparing monoesters of alkyl- and arylphosphonic acids by direct esterification with an alcohol in the presence of a catalytic amount of phenylarsonic acid. The reaction involved removing water formed during the reaction azeotropically. This method showcases the versatility in synthesizing esters of phosphonic acids, potentially including t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Crenshaw, 2004).
Esterification in Ionic Liquid
An efficient and environmentally friendly esterification of various carboxylic acids, phosphonic acids, and phosphinic acids with triethyl orthoacetate or trimethyl orthoacetate under neutral conditions in a typical room temperature ionic liquid was reported. This could be relevant for the synthesis or modification of t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Yoshino, Imori, & Togo, 2006).
Polymer-Supported Synthesis
The polymer-supported syntheses of a series of biaryl derivatives bearing the α,α-difluoromethylenephosphonic acid group were described. The process involved using non-cross-linked polystyrene (NCPS) as the support, which enabled reactions to be carried out under homogeneous conditions. This technique could be relevant for structurally similar compounds like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Hum, Grzyb, & Taylor, 2000).
Polymer Chemistry and Applications
Synthesis of Phosphorus-Containing Acrylates
New methacrylate monomers containing phosphonic acid or both phosphonic and carboxylic acids were synthesized and investigated for copolymerization. The study provides insights into the reactivity and mechanistic behavior of such monomers in polymerization reactions, which could be relevant for compounds like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Salman et al., 2005).
Synthesis of Umbrella-Like Poly(ethylene glycol)
A novel strategy was used to synthesize poly(ethylene glycol) with an "umbrella-like" structure containing a single reactive group at the "handle" of the "umbrella". This could be pertinent to the synthesis or modification of complex molecules like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Zhang, Wang, & Huang, 2010).
Stabilization of Iron Oxide Nanoparticles
Poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers were synthesized and used for the in situ synthesis of water-dispersible iron oxide nanoparticles. This research highlights the utility of phosphonic acid groups in nanoparticle stabilization, which could be applicable to similar structures like t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester (Markiewicz et al., 2016).
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXAIMWNSOSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116850 | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester | |
CAS RN |
1623791-77-4 | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






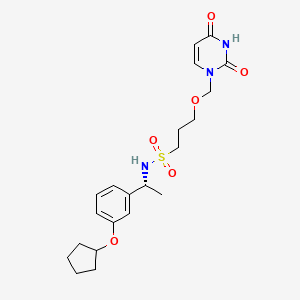

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
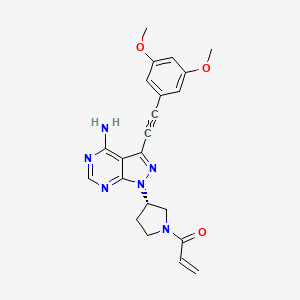
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
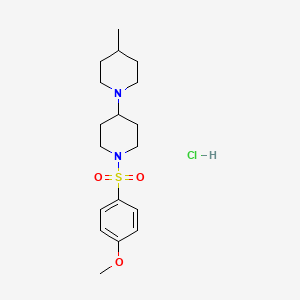
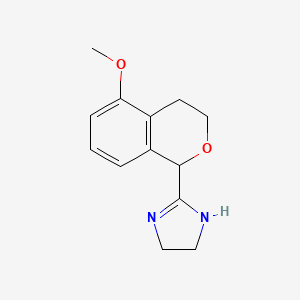
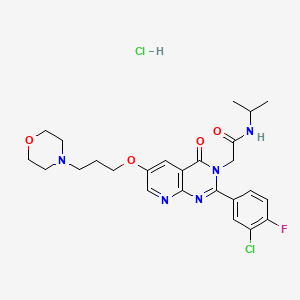
![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)